molecular formula C22H23ClN6OS B1665635 AG-205 CAS No. 1375078-57-1

AG-205

Cat. No.: B1665635
CAS No.: 1375078-57-1
M. Wt: 455.0 g/mol
InChI Key: GJNBAISSZRNGTM-UYAOXDASSA-N
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Preparation Methods

AG 205 can be synthesized through a series of chemical reactions involving the formation of the tetrazole ring and subsequent attachment of the chlorophenyl and pyridoindole groups. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

AG 205 undergoes various chemical reactions, including:

Mechanism of Action

AG 205 exerts its effects primarily by inhibiting the progesterone receptor membrane component 1 (Pgrmc1). This inhibition affects various cellular processes, including cell cycle progression and cell viability. AG 205 alters the spectroscopic properties of the Pgrmc1-heme complex and inhibits cancer cell viability and progression, particularly in Pgrmc1-expressing cells . Additionally, AG 205 has been shown to increase the expression of genes involved in cholesterol biosynthesis and steroidogenesis .

Properties

CAS No.

1375078-57-1

Molecular Formula

C22H23ClN6OS

Molecular Weight

455.0 g/mol

IUPAC Name

1-[(4aR,9bS)-2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl]-2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylethanone

InChI

InChI=1S/C22H23ClN6OS/c1-14-3-8-19-17(11-14)18-12-27(2)10-9-20(18)28(19)21(30)13-31-22-24-25-26-29(22)16-6-4-15(23)5-7-16/h3-8,11,18,20H,9-10,12-13H2,1-2H3/t18-,20-/m1/s1

InChI Key

GJNBAISSZRNGTM-UYAOXDASSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N([C@H]3[C@@H]2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl

SMILES

CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl

Canonical SMILES

CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AG 205
cis-2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido(4,3-b)indol-5-yl)-ethanone, cis-5-(((1-(4-chlorophenyl)-1H-tetraazol-5-yl)sulfanyl)acetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido(4,3-b)indole

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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